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n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine

Kinase inhibitor design scaffold morphing kinome-wide selectivity

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine (CAS 1280845-23-9; molecular formula C₁₂H₁₈N₄S; MW 250.37) is a thieno[3,2-d]pyrimidine derivative bearing a 2,2,N2-trimethylpropane-1,2-diamine side chain at the 4‑position of the fused heterocyclic core. The thieno[3,2-d]pyrimidine scaffold is a privileged kinase‑inhibitor pharmacophore that has yielded nanomolar‑potency, highly selective inhibitors of JAK1, ATR, CDK7, RIPK2, PI3Kδ, STK17B, and FAK/FLT3 across numerous recent medicinal‑chemistry campaigns.

Molecular Formula C12H18N4S
Molecular Weight 250.37 g/mol
Cat. No. B14904186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine
Molecular FormulaC12H18N4S
Molecular Weight250.37 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NC=NC2=C1SC=C2)N(C)C
InChIInChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-11-10-9(5-6-17-10)14-8-15-11/h5-6,8H,7H2,1-4H3,(H,13,14,15)
InChIKeyWFEYIXWKBMMKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine (CAS 1280845-23-9) – Identity, Class and Kinase-Targeted Scaffold Rationale


n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine (CAS 1280845-23-9; molecular formula C₁₂H₁₈N₄S; MW 250.37) is a thieno[3,2-d]pyrimidine derivative bearing a 2,2,N2-trimethylpropane-1,2-diamine side chain at the 4‑position of the fused heterocyclic core . The thieno[3,2-d]pyrimidine scaffold is a privileged kinase‑inhibitor pharmacophore that has yielded nanomolar‑potency, highly selective inhibitors of JAK1, ATR, CDK7, RIPK2, PI3Kδ, STK17B, and FAK/FLT3 across numerous recent medicinal‑chemistry campaigns [1]. As a building block, this compound provides a direct entry point to the thieno[3,2-d]pyrimidine isomer, which is structurally and electronically distinct from the alternative thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine ring systems in sulfur‑atom orientation, heteroatom hydrogen‑bonding geometry, and kinase‑selectivity profile [2].

Workflow Thieno[3,2-d]pyrimidine building block for kinase-focused library synthesis
Selection Regioisomer-specific (3,2-d) scaffold for distinct hinge-binding geometry
Use Context Gem-dimethyl tertiary amine side chain supports basicity tuning and conformational constraint

Why n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine Cannot Be Substituted with the Thieno[2,3-d] Isomer in Kinase-Focused Libraries


The three thienopyrimidine isomers – thieno[2,3-d]-, thieno[3,2-d]- and thieno[3,4-d]pyrimidine – differ in the position of the sulfur atom relative to the pyrimidine nitrogens, altering hydrogen‑bond donor/acceptor geometry, dipole moment, and molecular‑recognition surface [1]. Scaffold‑morphing studies have shown that the thieno[3,2-d]pyrimidine core imparts distinct kinome‑wide selectivity that is not recapitulated by the thieno[2,3-d] isomer; for example, thieno[3,2-d]pyrimidine‑based JAK1 inhibitors achieve >370‑kinase selectivity, while thieno[2,3-d]pyrimidine analogs preferentially target FLT3 and JAK2 [2]. The 2,2,N2‑trimethylpropane-1,2-diamine side chain further constrains conformational flexibility and modulates basicity (calculated pKa of the tertiary amine), making simple N‑aryl or N‑alkyl replacement with other diamines insufficient to preserve either biochemical potency or selectivity . Consequently, interchanging the [3,2-d] core with a [2,3-d] or [3,4-d] analog – or replacing the diamine tail – will alter the kinase‑binding fingerprint and should be avoided without explicit structure‑activity validation.

Isomer substitution Thieno[2,3-d] isomer may shift kinase selectivity trajectory away from profiles reported for [3,2-d] scaffold.
Side-chain mismatch Simple N-aryl or piperazine replacements may not preserve conformational constraint or basicity of the gem-dimethyl tertiary amine motif.
3D geometry difference Sulfur orientation (N3 vs N1 adjacent) alters hinge-binding surface; 2D calculated descriptors alone cannot distinguish regioisomers.

Quantitative Differentiation Evidence for n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine


Preferential Engagement of the Thieno[3,2-d]pyrimidine Core by Kinase Selectivity Filters vs. the Thieno[2,3-d] Isomer

In a scaffold‑morphing campaign, thieno[3,2-d]pyrimidine derivative 24 exhibited potent JAK1 inhibition and a high degree of selectivity across 370 kinases tested, whereas the thieno[2,3-d]pyrimidine scaffold class has been reported to preferentially target FLT3 and JAK2 [1]. Although compound‑specific data for the target propane‑1,2‑diamine derivative are not available, this scaffold‑level property indicates that the [3,2-d] isomer provides a fundamentally different kinase‑selectivity trajectory.

Kinase selectivity trajectory
Class-level inference
[3,2-d] scaffold directs toward JAK1, ATR, CDK7; [2,3-d] class preferentially targets FLT3, JAK2
Scaffold-dependent selectivity context; compound-specific data to verify
No direct fold-selectivity comparison available
Kinase inhibitor design scaffold morphing kinome-wide selectivity

Computed Physicochemical Distinction from the Thieno[2,3-d]pyrimidine Regioisomer (CAS 1197742-99-6) Confirmed by Vendor‑Reported Polar Surface Area and Lipophilicity

Vendor‑calculated descriptors for the target [3,2-d] isomer (TPSA = 41.05 Ų; cLogP = 2.4434) are numerically identical to those reported for the [2,3-d] analog (CAS 1197742-99-6; TPSA = 41.05 Ų; cLogP = 2.4434) owing to identical atom composition . However, the topological distribution of polar surface area differs: in the [3,2-d] isomer, the sulfur atom is positioned adjacent to the pyrimidine N3, whereas in the [2,3-d] isomer the sulfur is adjacent to N1, altering the local electrostatic potential and hydrogen‑bond acceptor geometry . This difference is not captured by 2D descriptors but is critical for recognition within the kinase ATP‑binding pocket.

2D vs 3D descriptor differentiation
Cross-study comparable
2D descriptors identical (TPSA=41.05; cLogP=2.44); 3D electrostatic/H-bond geometry differs
Isomer identity requires NMR verification; not separable by calculated properties
Supplier-calculated data; qualitative geometry distinction
Drug‑likeness physicochemical properties regioisomer differentiation

Class‑Level Evidence: Thieno[3,2-d]pyrimidine Derivatives Achieve Sub‑Nanomolar Potency and High Selectivity Across Diverse Kinase Targets

Multiple thieno[3,2-d]pyrimidine‑based inhibitors have been reported in peer‑reviewed literature with potencies in the low nanomolar to sub‑nanomolar range: compound 34 (ATR IC₅₀ = 1.5 nM) [1]; compound 46 (JAK1 IC₅₀ = 22 nM, 4‑fold more potent than clinical candidate AZD4205) [2]; compound 20 (CDK7 inhibitor with prominent cellular potency) [3]; compound HY3 (RIPK2 IC₅₀ = 11 nM with high selectivity over RIPK1) [4]; and compound 10b (PI3Kδ‑selective bifunctional inhibitor with good oral PK) [5]. These data demonstrate that the thieno[3,2-d]pyrimidine core reliably supports potent kinase engagement when properly elaborated.

Scaffold potency precedent
Class-level inference
IC₅₀ range in optimized derivatives: 1.5 nM (ATR) to 22 nM (JAK1)
Class-level potency context; requires compound-specific SAR validation
Multiple literature reports; no direct data for this building block
JAK1 ATR CDK7 PI3Kδ kinase inhibitor potency kinome selectivity

Sulfur Orientation Confers Unique Hydrogen‑Bond Acceptor Geometry vs. Thieno[2,3-d]pyrimidine and Furo[3,2-d]pyrimidine Bioisosteres

In the thieno[3,2-d]pyrimidine system, the thiophene sulfur is oriented toward the pyrimidine N3, creating an electron‑deficient acceptor patch that engages the kinase hinge region via a distinct geometry compared with thieno[2,3-d]pyrimidine (sulfur adjacent to N1) or furo[3,2-d]pyrimidine (oxygen replacing sulfur) [1]. Medicinal chemistry studies across EGFR, PI3K and CDK7 series have demonstrated that this sulfur orientation directly impacts hinge‑binding affinity and selectivity, with the [3,2-d] isomer often providing superior selectivity over closely related kinases in the same family [2]. This structural feature is immutable and not reproducible by the [2,3-d] scaffold.

Sulfur orientation effect
Class-level inference
[3,2-d] sulfur adjacent to N3; [2,3-d] sulfur adjacent to N1 – distinct hinge-binding faces
Immutable structural determinant of hinge recognition; de novo SAR needed for bioisosteres
Qualitative; no direct binding energy comparison
Bioisosterism hydrogen‑bond geometry kinase hinge binding scaffold comparison

The 2,2,N2‑Trimethylpropane-1,2-diamine Side Chain Introduces Conformational Constraint and Tertiary Amine Basicity Distinct from Commonly Used N‑Aryl or Piperazine Substitutions

The 2,2,N2‑trimethylpropane‑1,2‑diamine moiety features a gem‑dimethyl quaternary carbon adjacent to the secondary amine (N1), a tertiary dimethylamino terminus, and a total of four rotatable bonds . This architecture: (i) restricts conformational freedom near the hinge‑binding region (entropic benefit); (ii) raises the calculated basicity of the terminal amine relative to morpholine or piperazine replacements, affecting lysosomal trapping potential; and (iii) provides a steric shield that can enhance selectivity against off‑target kinases with smaller gatekeeper residues [1]. These features differentiate it from simpler N‑aryl‑ or N‑alkyl‑thienopyrimidin‑4‑amine analogs that dominate early patent examples.

Isomer-specific cataloging
Supporting evidence
CAS 1280845-23-9 cataloged as [3,2-d] isomer; purity ≥98%; distinct from CAS 1197742-99-6
Procurement verification: order by CAS to ensure correct regioisomer
Vendor batch COA with NMR/HPLC/LC-MS
Structure‑activity relationship conformational restriction physicochemical optimization side‑chain engineering

Supply‑Chain Differentiation: Isomer‑Specific Cataloging, Purity Benchmarking, and Research‑Use Documentation

The target compound (CAS 1280845-23-9) is cataloged as a distinct entity from its thieno[2,3-d] regioisomer (CAS 1197742-99-6) by multiple suppliers including Leyan and MolDB, with both offered at ≥98% purity . The [3,2-d] isomer is explicitly indexed under the heterocyclic building‑block category for kinase‑focused screening‑library synthesis, whereas the [2,3-d] isomer is cataloged separately without kinase‑specific application notes . Both isomers are supplied with batch‑specific purity certificates (NMR, HPLC, LC‑MS) and are restricted to research use only, ensuring traceability for publication‑grade data .

Chemical procurement isomer purity supply‑chain integrity quality assurance

Target Application Scenarios Where n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine Confers Scientific or Procurement Advantage


Kinase‑Focused DNA‑Encoded Library (DEL) or High‑Throughput Screening (HTS) Library Synthesis Requiring a Thieno[3,2-d] Core with Amine Diversification Handle

The 4‑position secondary amine (N1) serves as a diversification point for amide coupling, sulfonamide formation, or reductive amination, enabling rapid parallel library synthesis on the thieno[3,2-d]pyrimidine scaffold. The scaffold's track record in delivering sub‑nanomolar, kinome‑selective inhibitors across JAK1, ATR, CDK7, and PI3Kδ [1] makes this compound a structurally privileged entry point for kinase‑targeted DEL or HTS library construction.

Regioisomer‑Controlled Medicinal Chemistry Where the [3,2-d] Scaffold Is Required for Hinge‑Binding Geometry

When co‑crystal structures or docking models indicate that the sulfur atom must be positioned adjacent to the pyrimidine N3 for optimal hinge‑region hydrogen‑bond acceptance, this compound provides the correct regioisomer. Use of the [2,3-d] analog would misplace the sulfur by one position, likely disrupting hinge‑binding and abolishing target potency [2]. Explicit procurement by CAS 1280845-23-9 (not CAS 1197742-99-6) is essential.

Physicochemical Property Optimization via the Gem‑Dimethyl‑Tertiary Amine Motif

The 2,2‑dimethyl substitution introduces conformational constraint that can improve oral bioavailability and reduce metabolic N‑dealkylation compared with unsubstituted diamines [3]. The tertiary dimethylamino terminus provides a handle for modulating basicity (pKa tuning) to balance cellular permeability and lysosomal trapping. These features are pre‑installed in the building block, saving 2–3 synthetic steps relative to introducing them de novo.

Target‑Class Expansion Beyond Kinases: h‑NTPDase and Anti‑Infective Programs Leveraging the Thieno[3,2-d] Privileged Structure

Recent literature has expanded the scope of thieno[3,2-d]pyrimidine derivatives to selective h‑NTPDase inhibition and anti‑infective applications (antimalarial, antimycobacterial) [4]. The target compound, as a functionalized [3,2-d] building block, can be deployed in these emerging programs where the sulfur‑orientation advantage over [2,3-d] analogs has been independently validated.

Application
Selection Property
Validation Focus
Kinase-focused DEL/HTS library synthesis
Thieno[3,2-d] scaffold with amine diversification handle at N1
Verify scaffold kinome-selectivity context matches library target profile
Regioisomer-controlled medicinal chemistry
Correct [3,2-d] isomer (CAS 1280845-23-9) with sulfur adjacent to N3
Confirm isomer identity by 1H-NMR aromatic splitting; do not substitute CAS 1197742-99-6
Side-chain conformational constraint and basicity optimization
Gem-dimethyl tertiary amine motif
Assess pKa and metabolic N-dealkylation risk in target series
Emerging h-NTPDase and anti-infective target programs
Thieno[3,2-d] privileged structure with independent anti-infective validation
Review target-class specific literature; not limited to kinases
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